molecular formula C20H21FN2O3 B7053350 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-3-(5-fluoro-2,3-dihydro-1H-inden-1-yl)urea

1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-3-(5-fluoro-2,3-dihydro-1H-inden-1-yl)urea

Cat. No.: B7053350
M. Wt: 356.4 g/mol
InChI Key: HXIKUIUUPWTCJA-UHFFFAOYSA-N
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Description

1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-3-(5-fluoro-2,3-dihydro-1H-inden-1-yl)urea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a benzodioxepin ring and a fluoro-substituted indene moiety, connected through a urea linkage.

Properties

IUPAC Name

1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-3-(5-fluoro-2,3-dihydro-1H-inden-1-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O3/c21-15-4-5-16-14(11-15)3-6-17(16)23-20(24)22-12-13-2-7-18-19(10-13)26-9-1-8-25-18/h2,4-5,7,10-11,17H,1,3,6,8-9,12H2,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXIKUIUUPWTCJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)CNC(=O)NC3CCC4=C3C=CC(=C4)F)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-3-(5-fluoro-2,3-dihydro-1H-inden-1-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxepin Intermediate: The benzodioxepin ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a catechol derivative, under acidic or basic conditions.

    Synthesis of the Fluoro-Substituted Indene: The indene moiety can be prepared by fluorination of an indene precursor using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Coupling Reaction: The benzodioxepin intermediate and the fluoro-substituted indene are then coupled using a urea-forming reagent, such as phosgene or triphosgene, under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-3-(5-fluoro-2,3-dihydro-1H-inden-1-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can modify the urea linkage or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluoro-substituted indene or benzodioxepin rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: N-fluorobenzenesulfonimide (NFSI), Selectfluor

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-3-(5-fluoro-2,3-dihydro-1H-inden-1-yl)urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-3-(5-fluoro-2,3-dihydro-1H-inden-1-yl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-3-(2,3-dihydro-1H-inden-1-yl)urea: Lacks the fluoro substitution, which may affect its reactivity and biological activity.

    1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-3-(5-chloro-2,3-dihydro-1H-inden-1-yl)urea: Contains a chloro substitution instead of fluoro, leading to different chemical and biological properties.

Uniqueness

The presence of the fluoro-substituted indene moiety in 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-3-(5-fluoro-2,3-dihydro-1H-inden-1-yl)urea imparts unique chemical and biological properties, such as enhanced stability and specific interactions with biological targets, making it distinct from similar compounds.

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